molecular formula C23H34I2N2O B1230466 1,5-Bis(4-trimethylammoniumphenyl)pentan-3-one diiodide CAS No. 1170-68-9

1,5-Bis(4-trimethylammoniumphenyl)pentan-3-one diiodide

Cat. No. B1230466
CAS RN: 1170-68-9
M. Wt: 608.3 g/mol
InChI Key: YBDXHOFDRHXLSR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(4-trimethylammoniumphenyl)pentan-3-one diiodide, also known as 1,5-Bis(4-trimethylammoniumphenyl)pentan-3-one diiodide, is a useful research compound. Its molecular formula is C23H34I2N2O and its molecular weight is 608.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Bis(4-trimethylammoniumphenyl)pentan-3-one diiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-trimethylammoniumphenyl)pentan-3-one diiodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1170-68-9

Product Name

1,5-Bis(4-trimethylammoniumphenyl)pentan-3-one diiodide

Molecular Formula

C23H34I2N2O

Molecular Weight

608.3 g/mol

IUPAC Name

trimethyl-[4-[3-oxo-5-[4-(trimethylazaniumyl)phenyl]pentyl]phenyl]azanium;diiodide

InChI

InChI=1S/C23H34N2O.2HI/c1-24(2,3)21-13-7-19(8-14-21)11-17-23(26)18-12-20-9-15-22(16-10-20)25(4,5)6;;/h7-10,13-16H,11-12,17-18H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

YBDXHOFDRHXLSR-UHFFFAOYSA-L

SMILES

C[N+](C)(C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)C.[I-].[I-]

synonyms

1,5-bis(4-trimethylammoniumphenyl)pentan-3-one
1,5-bis(4-trimethylammoniumphenyl)pentan-3-one diiodide
BTAPP-3

Origin of Product

United States

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